molecular formula C7H8BrN B1294692 4-Bromo-3-methylaniline CAS No. 6933-10-4

4-Bromo-3-methylaniline

Cat. No.: B1294692
CAS No.: 6933-10-4
M. Wt: 186.05 g/mol
InChI Key: MMEGELSFOYDPQW-UHFFFAOYSA-N
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Description

4-Bromo-3-methylaniline, also known as 4-Bromo-m-toluidine, is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the fourth position and a methyl group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylaniline can be synthesized through several methods. One common method involves the bromination of 3-methylaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Products may include nitro compounds or quinones.

    Reduction: Products may include amines or alcohols.

    Coupling Reactions: Biphenyl derivatives or other complex organic molecules.

Scientific Research Applications

4-Bromo-3-methylaniline is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: It is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

    4-Bromoaniline: Similar structure but lacks the methyl group.

    3-Bromo-4-methylaniline: Similar structure but with different substitution pattern.

    4-Bromo-2-methylaniline: Similar structure but with different substitution pattern.

Uniqueness: 4-Bromo-3-methylaniline is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both the bromine atom and the methyl group provides distinct chemical properties compared to other similar compounds .

Properties

IUPAC Name

4-bromo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEGELSFOYDPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219383
Record name 4-Bromo-m-toluidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6933-10-4
Record name 4-Bromo-3-methylaniline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-m-toluidine
Source ChemIDplus
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Record name 4-Bromo-m-toluidine
Source EPA DSSTox
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Record name 4-bromo-m-toluidine
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Synthesis routes and methods

Procedure details

Activated Raney Nickel® (0.4 g) was added to a suspension of 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol and the mixture was stirred under hydrogen atmosphere (30 psi) for 3 hours. After this time, the reaction mixture was filtered through Celite®, the solvent eliminated under reduced pressure and the residue dried under vacuum to afford the title compound (3.4 g, 99%) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 4-bromo-3-methylaniline?

A1: this compound serves as a versatile building block in organic synthesis. It's frequently employed as a starting material for creating complex molecules, particularly in the synthesis of:

  • Biaryl Compounds: It can be coupled with arylboronic acids via Suzuki coupling reactions to yield biaryl derivatives. For example, it's used to synthesize 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid. []
  • Tröger's Base Analogues: Researchers utilize it in the multi-step synthesis of linearly fused Tröger's base analogues, which have potential applications in catalysis and material science. [, , ]
  • Glycosylamines: It reacts with D-glucose and D-galactose to form β-D-glucopyranosyl- and β-D-galactopyranosylamines, which are valuable intermediates in carbohydrate chemistry. [, ]

Q2: What analytical techniques are used to characterize compounds derived from this compound?

A2: Various analytical techniques are employed to characterize the intermediates and final products synthesized from this compound. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are widely used for structural elucidation. [, ]
  • Mass Spectrometry: This technique helps determine the molecular weight and identify the synthesized compounds. [, ]
  • Infrared (IR) Spectroscopy: IR spectra provide information about functional groups present in the molecules. []
  • Melting Point Analysis: This simple technique helps confirm the identity and purity of solid compounds. []

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